molecular formula C19H18BrNO3 B287996 4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Cat. No. B287996
M. Wt: 388.3 g/mol
InChI Key: UGFJQXTUIWERLE-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one, also known as BME-001, is a novel synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. BME-001 belongs to the class of cycloheptatriene compounds and has been studied for its anticancer, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is not fully understood, but it is believed to act through multiple pathways. It has been found to inhibit the expression of various oncogenes and induce apoptosis in cancer cells. 4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been found to inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-κB, a transcription factor that plays a crucial role in inflammation.
Biochemical and Physiological Effects:
4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. 4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been found to reduce the production of reactive oxygen species and protect against oxidative stress. In addition, 4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been found to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one is its potent anticancer and anti-inflammatory properties. It has also been found to exhibit low toxicity, making it a potential candidate for further development as a therapeutic agent. However, the limitations of 4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one include its limited solubility in water and the need for further studies to fully understand its mechanism of action.

Future Directions

Further studies are needed to fully understand the mechanism of action of 4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one and its potential therapeutic applications. Future research should focus on the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties. In addition, studies should be conducted to investigate the potential of 4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one in combination with other therapeutic agents for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one involves a multi-step process that includes the reaction of 2-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,4,6-cycloheptatrien-1-one in the presence of triethylamine to form the intermediate compound. The intermediate is then reacted with methylamine and sodium borohydride to yield the final product, 4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one.

Scientific Research Applications

4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one has also been studied for its anti-inflammatory properties and has been found to exhibit a significant reduction in inflammation in animal models.

properties

Product Name

4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one

Molecular Formula

C19H18BrNO3

Molecular Weight

388.3 g/mol

IUPAC Name

4-bromo-2-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H18BrNO3/c1-3-24-18-7-5-4-6-13(18)8-11-17(22)15-12-14(20)9-10-16(21-2)19(15)23/h4-12H,3H2,1-2H3,(H,21,23)/b11-8+

InChI Key

UGFJQXTUIWERLE-DHZHZOJOSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C(C2=O)NC)Br

SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C(C2=O)NC)Br

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C(C2=O)NC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.